![molecular formula C16H18N2O4 B396944 Acide 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylique CAS No. 117567-96-1](/img/structure/B396944.png)
Acide 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for developing new useful derivatives .
Mode of Action
It’s worth noting that the compound contains a tert-butoxycarbonyl-protected amino acid, which is used in peptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base . This suggests that the compound may interact with its targets through amide bond formation.
Biochemical Pathways
It’s known that indole derivatives possess various biological activities, affecting a wide range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid in lab experiments include its ability to cross the blood-brain barrier, its lipophilic nature, and its potential applications in cancer treatment and neuroprotection. However, the limitations include its potential toxicity at high concentrations and the need for further research to determine its optimal dosage and duration of exposure.
Orientations Futures
There are many potential future directions for research on 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields such as cardiovascular disease and inflammation. Additionally, research on its toxicity and optimal dosage and duration of exposure is needed to determine its safety and efficacy in clinical settings.
Conclusion:
In conclusion, 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is a chemical compound that has potential applications in various fields such as cancer treatment, neuroprotection, and drug delivery. Its mechanism of action varies depending on its application, and its biochemical and physiological effects are concentration and duration-dependent. While there are advantages to using this compound in lab experiments, there are also limitations that need to be addressed through further research. Overall, 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid is a promising compound that warrants further investigation for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[(tert-butoxycarbonyl)amino]-3-(1H-indol-3-yl)acrylic acid involves the condensation of indole-3-acetic acid with tert-butyl carbazate, followed by the removal of the tert-butyl group using trifluoroacetic acid. This results in the formation of the desired compound, which can be purified through various methods such as chromatography.
Applications De Recherche Scientifique
Synthèse organique et blocs de construction chiraux
Les acides β-hydroxy chiraux jouent un rôle crucial dans la synthèse organique. Ils servent d'intermédiaires essentiels pour divers produits naturels et produits pharmaceutiques. Le composé en question peut être utilisé comme bloc de construction chiral en raison de sa structure unique. Les chercheurs l'utilisent souvent pour synthétiser des molécules complexes avec une stéréochimie spécifique. La synthèse des deux isomères érythro (±) et thréo (±) démontre sa polyvalence .
Propriétés chimiques et structure
Les propriétés chimiques du composé, sa formule moléculaire et d'autres détails peuvent être trouvés dans la fiche de ChemicalBook . Il est essentiel d'explorer sa réactivité, sa stabilité et ses applications potentielles en fonction de sa structure unique.
Propriétés
IUPAC Name |
(Z)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-16(2,3)22-15(21)18-13(14(19)20)8-10-9-17-12-7-5-4-6-11(10)12/h4-9,17H,1-3H3,(H,18,21)(H,19,20)/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXVARGTLHOFML-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=C\C1=CNC2=CC=CC=C21)/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

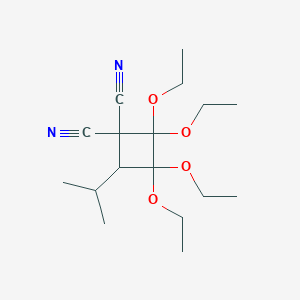
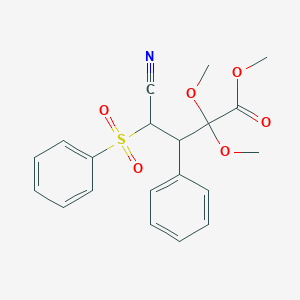
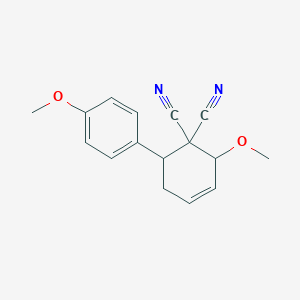

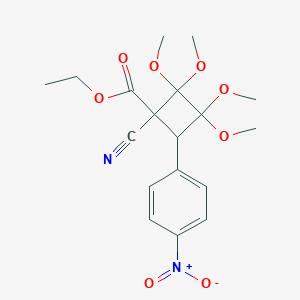

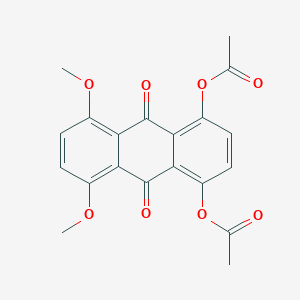
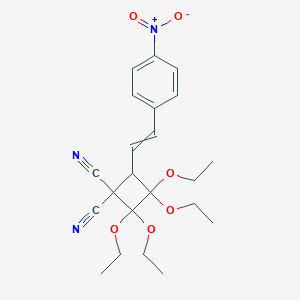
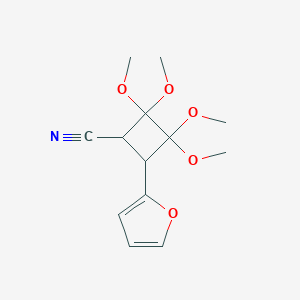
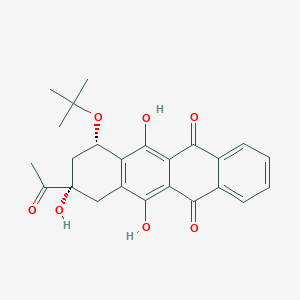
![2,2,3,3-tetramethoxy-5-oxo-2,3-dihydroindeno[1,2-b]pyran-4,4(5H)-dicarbonitrile](/img/structure/B396878.png)

![(8-Benzoyloxy-12-methoxy-3,10-dioxo-5-tetracyclo[10.2.2.02,11.04,9]hexadeca-2(11),4,6,8,13-pentaenyl) benzoate](/img/structure/B396882.png)
![4,11-Diphenyl-4,11-diazatricyclo[5.3.1.0~2,6~]undec-9-ene-3,5,8-trione](/img/structure/B396883.png)